molecular formula C10H13N5O2 B13708544 tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

Katalognummer: B13708544
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: YXZPVNGFKOLOGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is a compound belonging to the class of triazolo-pyrazine derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate typically involves the reaction of a triazolo-pyrazine derivative with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its antibacterial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C10H13N5O2

Molekulargewicht

235.24 g/mol

IUPAC-Name

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-5-15-6-12-14-8(15)4-11-7/h4-6H,1-3H3,(H,13,16)

InChI-Schlüssel

YXZPVNGFKOLOGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CN2C=NN=C2C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.